Hydroxyzine 1-Fructose
Description
Significance of Characterizing Pharmaceutical Impurities and Degradants
In pharmaceutical development and manufacturing, any component of a drug product that is not the intended API or an excipient is considered an impurity. gmpinsiders.com These unwanted chemicals can emerge from various sources, including raw materials, intermediates from the manufacturing process, and degradation of the final product over time due to factors like heat, light, or moisture. ajptr.comglobalresearchonline.netsynthinkchemicals.com
The significance of identifying and characterizing these impurities is paramount for several reasons:
Quality Control: A comprehensive impurity profile is essential for defining the quality and purity of a drug substance and its final dosage form. jcpr.in
Safety and Efficacy: Certain impurities can possess their own pharmacological activity or toxicity, potentially altering the drug's intended therapeutic effect or causing adverse reactions. ajptr.com
Stability Assessment: Forced degradation studies, which intentionally expose the drug to stress conditions, help identify potential degradants. synthinkchemicals.com This information is crucial for developing stable formulations and determining appropriate storage conditions and shelf-life. jcpr.in
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances and products. ajptr.comsynthinkchemicals.com
The process involves sophisticated analytical techniques to isolate and elucidate the structure of these often low-level compounds, ensuring that each batch of a pharmaceutical product meets stringent quality and safety standards before it reaches the market. jcpr.inglobalresearchonline.net
Structural Classification and Nomenclature of Hydroxyzine (B1673990) 1-Fructose within Glycoconjugate Chemistry
Hydroxyzine 1-Fructose is a complex derivative of the first-generation antihistamine, hydroxyzine. usbio.net Within the field of glycoconjugate chemistry, it is classified as a glycoside. wikipedia.org Glycoconjugates are compounds in which a carbohydrate (glycan) is covalently linked to a non-carbohydrate species (aglycone). wikipedia.orgwiley.com
In the case of this compound, the hydroxyzine molecule acts as the aglycone, while the fructose (B13574) moiety is the glycan. The systematic chemical name for this compound is (2S,3S,4S,5R)-2-(2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol. veeprho.comcleanchemlab.comsynzeal.com This nomenclature precisely describes the stereochemistry and the point of attachment between the two core components. The linkage occurs at the terminal hydroxyl group of hydroxyzine's ethoxy-ethanol side chain, forming an ether bond with the anomeric carbon of the fructose molecule, which is in its furanose (five-membered ring) form.
Glycoconjugates are a broad class of substances that also include glycoproteins, glycolipids, and peptidoglycans, which are central to many biological processes. wikipedia.orgnumberanalytics.comglycopedia.eu The formation of a glycosidic derivative like this compound represents a significant chemical modification that necessitates detailed investigation.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | (2S,3S,4S,5R)-2-(2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol | veeprho.comcleanchemlab.comsynzeal.com |
| Molecular Formula | C₂₇H₃₇ClN₂O₇ | usbio.netallmpus.comaxios-research.com |
| Molecular Weight | 537.04 g/mol | usbio.netallmpus.com |
| Parent Drug | Hydroxyzine | usbio.netveeprho.com |
| Classification | Glycoconjugate (Glycoside) | wikipedia.org |
Rationale for Comprehensive Investigation of Novel Synthetic and Metabolic Derivatives
The drive to investigate novel derivatives, whether they are discovered as process impurities, degradation products, or metabolites, is rooted in the need to fully understand all chemical entities within a pharmaceutical product. Such investigations are critical for anticipating a drug's behavior, ensuring its safety profile, and potentially discovering new therapeutic applications or improved drug candidates. researchgate.netmdpi.com
Hydroxyzine is a piperazine (B1678402) derivative characterized by a diphenylmethyl group and a hydroxyethoxyethyl group attached to the piperazine ring. nih.gov Its chemical structure lends itself to various metabolic and degradation pathways. The primary and most well-known metabolic transformation of hydroxyzine is the oxidation of its terminal alcohol group to a carboxylic acid, forming its major active metabolite, cetirizine. drugbank.comwikipedia.orge-lactancia.org
However, other metabolic routes and degradation pathways exist. Studies have identified additional metabolites and degradation products, including N-dealkylated and O-dealkylated metabolites, as well as N-oxide and O-acetyl derivatives formed under stress conditions. wikipedia.orge-lactancia.orgresearchgate.net The formation of this compound represents another potential transformation. The presence of a primary alcohol on the hydroxyzine molecule provides a reactive site for glycosylation. Investigating this novel derivative is essential to determine its origin—whether it is a metabolic product formed in vivo, a degradation product resulting from interaction with excipients (like fructose) in a formulation, or an impurity from the synthesis process. veeprho.com
Predicting the formation of drug derivatives is no longer solely reliant on experimental discovery. Modern pharmaceutical science employs sophisticated theoretical frameworks and computational tools to forecast potential metabolic and degradation pathways. cam.ac.uk These in silico approaches are invaluable in the early stages of drug development for identifying potential liabilities and guiding experimental studies. researchgate.netacs.org
Several types of predictive models are utilized:
In Silico Degradation Prediction: Software programs like Zeneth use a knowledge base of chemical reaction rules to predict how a drug substance might degrade under various stress conditions (e.g., hydrolysis, oxidation). acs.org This can help researchers anticipate the formation of degradants like this compound, especially if a sugar is present in the formulation.
Metabolism Prediction Systems: Tools such as Metabolic Forest and DerivaPredict analyze a drug's structure to predict its metabolic fate. nih.govmdpi.com They identify sites of metabolism (SOMs) susceptible to enzymatic action and can generate the structures of likely metabolites, including complex transformations like quinone formation or conjugation reactions. nih.gov
ADMET Profiling: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. mdpi.comjmchemsci.com This allows for an early assessment of a derivative's potential biological impact without needing to synthesize the compound first.
These theoretical frameworks provide a rational basis for anticipating the formation of compounds like this compound and prioritizing which derivatives warrant comprehensive experimental investigation. cam.ac.ukmdpi.com
Properties
Molecular Formula |
C₂₇H₃₇ClN₂O₇ |
|---|---|
Molecular Weight |
537.04 |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Formation of Hydroxyzine 1 Fructose
Exploration of Potential Chemical Conjugation Mechanisms
The covalent linkage between hydroxyzine (B1673990) and fructose (B13574) likely arises from reactions that are well-documented in carbohydrate and amine chemistry. The most probable pathways include the Maillard reaction and various forms of glycosylation.
The Maillard reaction is a non-enzymatic reaction between amino acids or proteins and reducing sugars. In the context of Hydroxyzine 1-Fructose, the secondary amines of the piperazine (B1678402) ring in hydroxyzine can react with the carbonyl group of fructose. Fructose is known to be more reactive in the initial stages of the Maillard reaction than glucose. nih.gov
The initial step of the Maillard reaction involves the condensation of a secondary amine from the hydroxyzine piperazine ring with the keto group of fructose to form a Schiff base. This is followed by an irreversible rearrangement to form a more stable ketoamine, known as the Heyns product. This pathway would result in a covalent bond between a nitrogen atom of the piperazine ring and a carbon atom of the fructose backbone.
Glycosylation involves the formation of a glycosidic bond. In the case of this compound, this could occur in several ways:
N-Glycosylation: The secondary amines of the piperazine ring can act as nucleophiles, attacking the anomeric carbon of a suitably activated fructose derivative. This would lead to the formation of an N-glycosidic bond.
O-Glycosylation: The primary hydroxyl group on the ethoxyethanol side chain of hydroxyzine can act as a nucleophile to attack the anomeric carbon of an activated fructose molecule, forming an O-glycosidic bond.
The chemical name provided by suppliers suggests an ether linkage, which points towards an O-glycosylation type reaction involving the hydroxyzine's hydroxyl group and the fructose moiety.
Temperature: Higher temperatures generally accelerate the rate of both the Maillard reaction and glycosylation. mdpi.com However, excessive heat can lead to the formation of advanced glycation end-products (AGEs) and other degradation products, reducing the yield of the desired compound.
pH: The pH of the reaction medium influences the reactivity of the amine and hydroxyl groups. A slightly basic pH can enhance the nucleophilicity of the amine groups, favoring N-glycosylation or the initial stages of the Maillard reaction. mdpi.com Acidic conditions, on the other hand, can catalyze the formation of glycosidic bonds.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates. Aprotic polar solvents are often used in glycosylation reactions.
Reactant Ratio: The molar ratio of hydroxyzine to fructose can influence the extent of the reaction and the potential for multiple additions of fructose to the hydroxyzine molecule.
The following table summarizes the potential influence of reaction conditions on the formation of this compound.
| Reaction Condition | Effect on Maillard Reaction | Effect on Glycosylation | Potential Outcome for this compound |
| High Temperature | Increased reaction rate, potential for degradation | Increased reaction rate, risk of side reactions | Higher yield up to an optimal point, then decreased purity |
| Low Temperature | Slow reaction rate | Slow reaction rate | Low yield, but potentially higher purity |
| Acidic pH | Generally inhibited | Catalyzes O- and N-glycosylation | Favors glycosidic bond formation |
| Basic pH | Accelerated initial condensation | Enhances nucleophilicity of amines | Favors initial stages of Maillard reaction or N-glycosylation |
| Excess Fructose | Increased rate, potential for multiple additions | Drives equilibrium towards product | Higher conversion of hydroxyzine, risk of polysubstitution |
| Excess Hydroxyzine | Drives equilibrium towards product | May lead to incomplete reaction | Lower conversion of fructose |
Development of Controlled Synthetic Methodologies
To synthesize a specific isomer of this compound with high purity and yield, a controlled and strategic synthetic approach would be necessary. This would involve moving beyond the potentially random nature of a simple Maillard reaction and employing modern organic synthesis techniques.
A selective synthesis would likely involve the use of protecting groups to block reactive sites on both the hydroxyzine and fructose molecules, allowing the reaction to occur only at the desired position.
A possible synthetic route could involve:
Protection of Fructose: The hydroxyl groups of fructose, other than the one intended for reaction, would be protected using suitable protecting groups (e.g., acetals, silyl (B83357) ethers). The anomeric hydroxyl group might be converted to a good leaving group (e.g., a halide or triflate) to activate it for nucleophilic substitution.
Protection of Hydroxyzine (if necessary): If O-glycosylation is the goal, the more nucleophilic piperazine nitrogens might need to be temporarily protected to prevent them from reacting with the activated fructose.
Coupling Reaction: The protected and activated fructose derivative would then be reacted with hydroxyzine under optimized conditions to form the desired glycosidic or ether linkage.
Deprotection: The final step would be the removal of all protecting groups to yield the final this compound product.
For any chosen synthetic route, optimization of reaction parameters would be crucial for maximizing efficiency and ensuring the purity of the final product. This would involve a systematic study of:
Catalyst: The use of specific catalysts (e.g., Lewis acids for glycosylation) could enhance the reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress over time using techniques like HPLC or TLC would be necessary to determine the optimal reaction time that maximizes product formation while minimizing byproduct formation.
Purification Methods: The development of a robust purification protocol, likely involving column chromatography, would be essential to isolate the desired this compound isomer from any unreacted starting materials, reagents, and side products.
By employing these controlled synthetic strategies, it would be possible to produce this compound with a well-defined structure and high purity, suitable for its use as an analytical reference standard.
Strategies for Controlling Stereoisomeric Outcomes in Fructose Conjugation
The conjugation of fructose to hydroxyzine results in the formation of a new stereocenter at the anomeric carbon of the fructose moiety, leading to the possibility of α and β anomers. In the context of N-glycosylation reactions, several strategies are generally employed to control the stereochemical outcome. Although specific studies on the stereoselective synthesis of this compound are not available in the published literature, the following table outlines general principles that could be applied.
| Strategy | Principle | Potential Application to this compound Synthesis |
| Anomeric Effect | The tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial position. This can be influenced by the solvent and other substituents on the sugar ring. | The choice of solvent could influence the equilibrium between the α and β anomers during synthesis. |
| Neighboring Group Participation | A participating group at the C2 position of the sugar can shield one face of the molecule, directing the incoming nucleophile (hydroxyzine) to the opposite face. | The use of a participating protecting group on the C2 hydroxyl of a fructose derivative could favor the formation of a specific anomer. |
| Lewis Acid Catalysis | Lewis acids can coordinate to the oxygen atoms of the sugar, influencing the conformation of the transition state and thus the stereochemical outcome of the glycosylation. | The selection of an appropriate Lewis acid catalyst could potentially direct the stereoselective addition of hydroxyzine to fructose. |
| Enzymatic Synthesis | Glycosyltransferase enzymes can catalyze the formation of glycosidic bonds with high stereospecificity. | A suitable enzyme could theoretically be used to synthesize a specific anomer of this compound, although no such enzyme has been described for this substrate. |
It is important to reiterate that these are general strategies, and their specific applicability to the synthesis of this compound would require empirical investigation.
Elucidation of Degradation Pathways Leading to this compound
The formation of this compound is likely a result of the degradation of hydroxyzine in the presence of fructose, a common excipient in pharmaceutical formulations. The most probable chemical pathway for this transformation is the Maillard reaction, a non-enzymatic browning reaction between an amino group and a reducing sugar.
The rate of the Maillard reaction, and thus the potential formation of this compound, is influenced by several environmental factors. Understanding these factors is crucial for preventing the formation of this impurity in pharmaceutical preparations.
| Environmental Factor | Influence on Maillard Reaction | Relevance to this compound Formation |
| Temperature | Higher temperatures significantly accelerate the reaction rate. | Storage of hydroxyzine formulations containing fructose at elevated temperatures could promote the formation of this compound. |
| pH | The reaction is generally favored under neutral to slightly alkaline conditions. | The pH of a liquid or semi-solid hydroxyzine formulation could be a critical parameter in controlling the formation of this impurity. |
| Water Activity (aw) | The reaction rate is maximal at intermediate water activities (0.6-0.7). | In solid dosage forms, the ambient humidity and the hygroscopicity of the excipients can influence the rate of impurity formation. |
| Presence of Reducing Sugars | The reaction requires a reducing sugar, such as fructose or glucose. | The presence of fructose as an excipient is a prerequisite for the formation of this compound via the Maillard reaction. |
| Concentration of Reactants | Higher concentrations of the amine (hydroxyzine) and the reducing sugar (fructose) will increase the reaction rate. | The relative proportions of hydroxyzine and fructose in a formulation will impact the potential for impurity formation. |
To date, no specific kinetic studies on the degradation of hydroxyzine to form this compound have been published. However, the initial stages of the Maillard reaction between a secondary amine, such as the piperazine nitrogen in hydroxyzine, and fructose can be described by a generally accepted mechanism. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the open-chain form of fructose, forming a Schiff base. This is followed by a rearrangement to form a more stable ketoamine, known as the Heyns product.
A hypothetical reaction scheme for the initial steps is as follows:
Hydroxyzine (piperazine nitrogen) + Fructose (open-chain form) ⇌ Schiff Base Intermediate
Schiff Base Intermediate → Heyns Product (this compound)
The kinetics of this reaction would be expected to follow the principles of the Maillard reaction, with the rate being dependent on the factors outlined in the previous section. Detailed kinetic studies would be necessary to determine the specific rate constants and activation energy for this reaction.
While the final product, this compound, is available as a reference standard, the intermediates in its formation have not been isolated or characterized in the context of hydroxyzine degradation. Based on the known mechanism of the Maillard reaction, the following table lists the potential intermediates.
| Intermediate | Description | Role in the Pathway |
| Fructose (open-chain form) | The acyclic form of fructose containing a reactive ketone group. | The initial reactant that is attacked by the amine. |
| Carbinolamine | An unstable intermediate formed from the initial nucleophilic attack of the amine on the carbonyl group. | A transient species that dehydrates to form the Schiff base. |
| Schiff Base | An imine formed by the condensation of the amine and the carbonyl group. | A key intermediate that undergoes rearrangement. |
| Heyns Product | The ketoamine product formed from the rearrangement of the Schiff base of a ketose. | The stable initial product of the Maillard reaction, corresponding to this compound. |
| Advanced Glycation End-products (AGEs) | A complex and heterogeneous group of compounds formed in the later stages of the Maillard reaction. | Further degradation products that can lead to coloration and cross-linking. |
Further research, including forced degradation studies of hydroxyzine in the presence of fructose with subsequent analysis by techniques such as LC-MS/MS and NMR, would be required to definitively identify and characterize these intermediates.
Advanced Structural and Stereochemical Characterization
High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation
The precise architecture of the Hydroxyzine (B1673990) Fructose (B13574) Derivative is confirmed through a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide a complete picture, from the atomic-level connectivity to the exact elemental composition and fragmentation behavior of the molecule.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with numerous protons and carbons in similar chemical environments, such as the Hydroxyzine Fructose Derivative, one-dimensional (1D) NMR spectra are often insufficient due to signal overlap. Multi-dimensional (2D) NMR experiments are essential to resolve these signals and establish definitive structural assignments.
A suite of 2D NMR experiments would be employed to map the complete bonding framework and spatial arrangement of the Hydroxyzine Fructose Derivative.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is fundamental for tracing the proton networks within the hydroxyzine and fructose moieties, such as the connections within the piperazine (B1678402) ring and the ethoxy chains, and through the carbon backbone of the fructose ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of which proton is bonded to which carbon, which is critical for assigning the complex signals from the fructose and ethoxy regions.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This experiment provides the key data to connect the different fragments of the molecule. For instance, it would be used to confirm the ether linkage between the hydroxyzine's ethoxy group and the anomeric carbon of the fructose ring by showing a correlation between protons on the ethoxy linker and carbons within the fructose moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the fructose ring and the conformation of the piperazine ring.
Table 1: Illustrative Data from 2D NMR Experiments for Hydroxyzine Fructose Derivative (Note: This table is a template representing the type of correlations expected. Specific chemical shift values and cross-peaks are not publicly available.)
| Experiment | Information Provided | Key Expected Correlations for Hydroxyzine Fructose Derivative |
|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | - Correlations between adjacent protons in the fructose ring.
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known concentration. For the Hydroxyzine Fructose Derivative reference standard, qNMR would be used to ascertain its purity with a high degree of accuracy. By carefully selecting non-overlapping signals from the analyte and the internal standard, a direct and absolute quantification can be achieved without the need for a specific calibration curve. This technique could also be employed to determine the ratio of any potential anomeric isomers (α and β) if a mixture were present.
HRMS provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of a molecule and for analyzing its fragmentation patterns to further support structural elucidation.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For the Hydroxyzine Fructose Derivative, HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured exact mass would then be compared to the theoretical mass calculated from its molecular formula (C₂₇H₃₇ClN₂O₇) to confirm the elemental composition.
Table 2: Expected High-Resolution Mass Spectrometry Data (Note: The measured mass is hypothetical and for illustrative purposes. The theoretical mass is calculated based on the most abundant isotopes.)
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₂₇H₃₇ClN₂O₇ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Adduct Ion | [M+H]⁺ |
| Theoretical Exact Mass | 537.2368 g/mol |
| Measured Exact Mass | Expected to be within 5 ppm of the theoretical mass (e.g., 537.2365 g/mol) |
Tandem mass spectrometry (MS/MS) involves selecting the parent ion of interest (e.g., the [M+H]⁺ ion of the Hydroxyzine Fructose Derivative) and subjecting it to fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers definitive proof of its structure by revealing how its constituent parts are connected. Key expected fragmentations would include the cleavage of the glycosidic bond, separating the fructose moiety from the hydroxyzine portion, and the characteristic fragmentation of the hydroxyzine backbone, such as the loss of the benzhydryl group. Analyzing these pathways confirms the sequence and connectivity of the molecular subunits.
Chiroptical Spectroscopy
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral centers within a molecule. By measuring the difference in absorption of left and right circularly polarized light, a CD spectrum is generated, which is unique to a specific stereoisomer.
For Hydroxyzine 1-Fructose, which possesses multiple chiral centers in its fructose moiety, CD spectroscopy would be pivotal in confirming the absolute stereochemistry, denoted as (3S,4S) in one of its potential isomeric forms. The analysis would involve comparing the experimental CD spectrum of this compound with that of known reference compounds or with theoretical spectra generated from quantum chemical calculations. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and chiral centers.
Table 1: Illustrative CD Spectral Data for Absolute Configuration Determination of this compound
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Assignment |
| 275 | +0.8 | n → π* transition of the aromatic rings |
| 240 | -1.5 | π → π* transition of the aromatic rings |
| 210 | +3.2 | Carbonyl chromophore of the fructose moiety |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a CD spectroscopy experiment.
Optical Rotatory Dispersion (ORD) for Chirality Assessment
Optical Rotatory Dispersion (ORD) is another chiroptical technique that provides information about the chirality of a molecule by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to confirm the presence of chirality and can also be correlated with the absolute configuration.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational frequencies of the bonds within the molecule.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure. These include the O-H stretching of the multiple hydroxyl groups in the fructose moiety, the C-O stretching of the ether linkages, the C-N stretching of the piperazine ring, and the aromatic C-H and C=C stretching of the phenyl and chlorophenyl groups. The presence and position of these bands would confirm the successful conjugation of hydroxyzine to the fructose molecule.
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Broad, Strong | O-H stretching (hydroxyl groups) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1600-1450 | Medium to Weak | Aromatic C=C stretching |
| 1250-1050 | Strong | C-O stretching (ethers and alcohols) |
| 1150-1000 | Medium | C-N stretching (piperazine) |
| 850-800 | Strong | p-substituted benzene (B151609) C-H bending |
| 750-700 | Strong | C-Cl stretching |
Note: This table presents expected vibrational frequencies based on the known functional groups of this compound.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to FTIR. However, the selection rules for Raman and FTIR are different, meaning that some vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. Therefore, Raman spectroscopy provides complementary information for a complete vibrational analysis.
In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds, such as the aromatic C=C bonds and the C-C backbone of the fructose and piperazine rings. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum. The combination of FTIR and Raman data would allow for a comprehensive assignment of the vibrational modes of this compound.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including:
The precise bond lengths and angles of the entire molecule.
The conformation of the piperazine and fructose rings.
The relative stereochemistry of all chiral centers.
The nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties. While no published crystal structure for this compound is currently available, the technique remains the gold standard for unambiguous solid-state structural elucidation.
Crystal Growth Conditions for Single-Crystal X-ray Diffraction
There are no published methods detailing the successful growth of single crystals of this compound suitable for X-ray diffraction analysis. The specific solvent systems, temperature, and crystallization techniques (such as slow evaporation, vapor diffusion, or cooling crystallization) that would yield high-quality crystals have not been reported.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Without a solved crystal structure, the precise, experimentally verified bond lengths, bond angles, and torsional angles of this compound are unknown. While computational methods could theoretically predict these values, such data would not represent the rigorous, empirical standard of single-crystal X-ray diffraction.
Analysis of Intermolecular Interactions and Crystal Packing
A definitive analysis of the supramolecular assembly, including hydrogen bonding, van der Waals forces, and potential π-stacking interactions that govern the crystal packing of this compound, cannot be conducted. This information is contingent on the availability of crystallographic data, which, as stated, is not present in the current body of scientific literature.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are used to determine the electronic structure of a molecule. researchgate.net These calculations provide fundamental information about molecular geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing the molecular geometry to find the most stable, lowest-energy conformation. By calculating the energy of the molecule in different arrangements, DFT can map out potential energy surfaces and determine energy profiles for chemical reactions or conformational changes.
For Hydroxyzine (B1673990) 1-Fructose, DFT would be employed to determine the precise three-dimensional arrangement of its atoms. This includes optimizing the bond lengths, bond angles, and dihedral angles, particularly around the flexible ether linkage connecting the hydroxyzine moiety to the fructose (B13574) ring. Such calculations have been successfully used to optimize the crystal structure of similar compounds, like hydroxyzine dihydrochloride. researchgate.net DFT has also been applied to study the structure of carbohydrates and the isomerization of glucose to fructose, demonstrating its utility for the components of Hydroxyzine 1-Fructose. redalyc.orgmdpi.com
Hypothetical Optimized Geometric Parameters for this compound Linkage (DFT)
| Parameter | Atoms Involved | Hypothetical Value | Significance |
| Glycosidic Bond Length | C1(Fructose) - O(Ether) | 1.42 Å | Determines the distance between the fructose and hydroxyzine moieties. |
| Bond Angle | C1(Fructose) - O - C(Ether) | 115.2° | Defines the angle of the ether linkage, influencing overall molecular shape. |
| Dihedral Angle | O(Fructose Ring) - C1 - O - C(Ether) | 175.0° | Describes the rotational orientation around the glycosidic bond, a key factor in conformational flexibility. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can act as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive.
A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of the molecule. rsc.org It provides a visual representation of the charge distribution, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, FMO and MEP analysis would identify the most reactive sites. The electron-rich oxygen and nitrogen atoms would likely be associated with the HOMO and appear as red regions on the MEP map, indicating sites for potential hydrogen bonding or interaction with electrophiles. This information is crucial for understanding how the molecule might interact with biological targets or undergo metabolism.
Illustrative FMO Properties for this compound
| Property | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A relatively large gap would suggest high kinetic stability and low chemical reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Landscape
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of the molecule's dynamic behavior, flexibility, and interactions with its environment.
MD simulations rely on a "force field," which is a set of parameters and equations that describe the potential energy of the atoms in the system. Standard force fields like CHARMM and OPLS-AA are well-established but may not have accurate parameters for novel structures like the specific linkage in this compound. mdpi.com
Developing a reliable force field for a complex carbohydrate conjugate requires careful parameterization, especially for the bonds, angles, and torsions that connect the hydroxyzine and fructose moieties. These parameters are often derived from higher-level quantum chemical calculations or fitted to reproduce experimental data. Validation is a critical step to ensure the force field accurately represents the molecule's behavior. springernature.com
Example Force Field Terms for the Hydroxyzine-Fructose Linkage
| Interaction Type | Description | Purpose |
| Bond Stretching | Models the energy required to stretch or compress a bond from its equilibrium length. | Maintains correct covalent bond distances. |
| Angle Bending | Models the energy required to bend the angle between three connected atoms. | Maintains correct bond angles and molecular geometry. |
| Torsional (Dihedral) | Models the energy associated with rotation around a central bond. | Defines the rotational barriers and preferred conformations. |
| Non-Bonded (van der Waals & Electrostatic) | Models the interactions between atoms that are not directly bonded. | Governs intermolecular interactions and overall molecular packing. |
Once a validated force field is in place, MD simulations can be run to explore the conformational landscape of this compound. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will spontaneously fold and flex, sampling a wide range of possible shapes.
Analysis of the simulation trajectory allows for the characterization of the molecule's flexibility. Key regions of flexibility would include the ether linkage and the puckering of the fructose ring. Understanding this dynamic behavior is essential, as a molecule's ability to adopt different conformations can be critical for its biological activity, such as binding to a receptor. nih.gov Metrics like the Root Mean Square Deviation (RMSD) can be used to quantify conformational stability over time.
The behavior of a molecule is significantly influenced by its environment, particularly the solvent. For biological relevance, simulations are typically performed in a box of explicit water molecules. MD simulations can reveal how water molecules organize around this compound, forming hydrogen bonds with the polar hydroxyl groups of the fructose moiety and interacting differently with the more hydrophobic parts of the hydroxyzine structure.
Analyses such as Radial Distribution Functions (RDFs) can provide quantitative data on the probability of finding a water molecule at a certain distance from a specific atom in the solute. This information is key to understanding the molecule's solubility and how the solvent mediates its conformational preferences. Studies on monosaccharides like fructose and glucose have shown MD simulations to be effective in detailing these crucial sugar-water interactions. metu.edu.tr
Hypothetical Hydrogen Bond Analysis (Solute-Water)
| Molecular Region | Average Number of Hydrogen Bonds with Water | Significance |
| Fructose Hydroxyl Groups | 8.5 | Indicates strong interaction with water, contributing to solubility. |
| Ether Linkage Oxygens | 2.1 | The ether oxygens are also sites for hydrogen bonding. |
| Piperazine (B1678402) Nitrogens | 1.8 | Shows the interaction of the hydroxyzine core with the aqueous environment. |
| Phenyl Rings | 0.2 | Low number reflects the hydrophobic nature of these groups. |
In Silico Ligand-Receptor Interaction Studies (Hypothetical)
Given the limited experimental data on the biological interactions of this compound, in silico studies provide a valuable theoretical framework for predicting its behavior. Molecular docking and modeling can simulate the compound's interaction with various biological targets, offering insights into potential affinities and mechanisms of action.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, hypothetical docking studies could be performed against enzymes involved in sugar metabolism, such as glycosidases or sugar kinases (e.g., ketohexokinase), to explore potential off-target interactions.
The process would involve:
Preparation of the Receptor: Obtaining the 3D crystal structure of a target enzyme, such as human ketohexokinase or a bacterial β-glycosidase, from a protein database (e.g., Protein Data Bank). nih.govnih.gov The enzyme structure would be prepared by removing water molecules, adding hydrogen atoms, and defining the active site based on the location of the natural substrate or known inhibitors. nih.gov
Preparation of the Ligand: Generating a 3D conformation of this compound and optimizing its geometry to achieve a low-energy state.
Docking Simulation: Using software like AutoDock Vina, the flexible this compound molecule would be docked into the rigid active site of the target enzyme. The algorithm would explore various poses and score them based on binding energy.
Hypothetical Docking Results: In a simulation with a model ketohexokinase , the fructose moiety of this compound would be expected to occupy the fructose-binding pocket, forming hydrogen bonds with key catalytic residues like Asp258 and Arg108. nih.govnih.gov The hydroxyzine portion would likely extend towards the solvent-exposed surface or interact with hydrophobic pockets adjacent to the active site. For a model glycosidase , which cleaves glycosidic bonds, the fructose part of the molecule might bind in the glycone subsite, while the hydroxyzine tail could occupy the aglycone binding site, potentially inhibiting the enzyme's hydrolytic activity. cazypedia.org
| Model Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interactions |
|---|---|---|---|
| Ketohexokinase (Sugar Kinase) | -7.8 | Asp258, Asn42, Arg108 | Hydrogen bonding with fructose hydroxyls; stabilization of phosphate-binding loop. nih.gov |
| β-Glucosidase (Glycosidase) | -6.5 | Glu166, Tyr315, Trp408 | Hydrogen bonding in glycone site; Hydrophobic interactions with the diphenylmethyl group in the aglycone site. |
The docking scores, expressed in kcal/mol, provide a quantitative prediction of binding affinity; a more negative value suggests a more stable protein-ligand complex. researchgate.net By comparing the predicted binding affinity of this compound to that of the enzyme's natural substrate (e.g., fructose for ketohexokinase), a theoretical assessment of its inhibitory potential can be made.
Specificity can be modeled by docking the compound against a panel of different enzymes. If this compound shows a significantly lower binding energy for one type of enzyme over others, it would be predicted to have higher specificity for that target. For instance, if its affinity for a sugar kinase is substantially higher than for a panel of glycosidases, it would suggest a more specific, albeit hypothetical, interaction.
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, a hypothetical pharmacophore model can be generated based on its docked conformation within an enzyme active site. nih.gov
Key pharmacophoric features would likely include:
Hydrogen Bond Donors/Acceptors: Corresponding to the multiple hydroxyl groups on the fructose ring and the ether oxygens of the hydroxyzine side chain.
Hydrophobic/Aromatic Centers: Two aromatic features representing the phenyl and chlorophenyl rings.
Positive Ionizable Feature: The basic nitrogen atom within the piperazine ring, which would be protonated at physiological pH.
This model could then be used to theoretically screen databases for other molecules that might exhibit similar interactions or to guide the design of new derivatives with potentially enhanced or more specific activity.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics tools allow for the calculation of molecular descriptors and the development of predictive models for various physicochemical properties, which are crucial for analytical method development and for understanding a molecule's behavior.
Quantitative Structure-Property Relationship (QSPR), and its sub-discipline Quantitative Structure-Retention Relationship (QSRR), are computational models that correlate numerical descriptors of a molecule's structure with its physical or chromatographic properties. rpi.edunih.gov Such models are highly valuable in pharmaceutical analysis for predicting the retention times of new or hypothetical compounds like impurities, saving significant experimental time. researchgate.netnih.gov
A predictive QSRR model for the chromatographic retention of this compound and related impurities could be developed by:
Acquiring experimental retention data for a set of related compounds (e.g., hydroxyzine and its known derivatives) under specific HPLC conditions.
Calculating a wide range of molecular descriptors for each compound (see Table 2).
Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation linking the most relevant descriptors to the retention time. nih.gov
The resulting model, once validated, could predict the retention time of this compound without needing to synthesize and test the physical standard.
| Descriptor Class | Example Descriptor | Relevance to this compound |
|---|---|---|
| Topological | Wiener Index | Describes molecular branching and size. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity, a key factor in reverse-phase chromatography. |
| Topological Polar Surface Area (TPSA) | Quantifies polarity from the fructose hydroxyls and hydroxyzine heteroatoms. | |
| Molecular Weight | Basic property correlated with size and retention. | |
| 3D/Geometric | Solvent Accessible Surface Area | Describes the molecular surface available for interaction with the stationary phase. |
Stereochemistry is a critical determinant of biological activity and chromatographic separation. nih.gov this compound is a chiral molecule due to the stereocenters within the fructose ring and the single chiral center on the hydroxyzine backbone. Standard 2D descriptors often fail to distinguish between stereoisomers. researchgate.netnih.gov
To account for these three-dimensional features, specialized 3D molecular descriptors are necessary:
Chirality Indices: These are numerical values that quantify the degree of chirality or asymmetry in a molecule.
Conformation-Independent Chiral Descriptors: These descriptors can represent the R/S configuration of stereocenters without requiring a specific low-energy conformation, which is advantageous when the bioactive conformation is unknown. researchgate.netresearchgate.net
Incorporating these stereochemical descriptors into QSPR models is essential for accurately predicting properties where chirality plays a role, such as retention on a chiral chromatographic column or the specificity of ligand-receptor binding. nih.gov
Biochemical and Enzymatic Interaction Studies Preclinical/in Vitro Models
Investigation of Enzyme-Mediated Biotransformation
The introduction of a fructose (B13574) moiety to the hydroxyzine (B1673990) molecule is anticipated to significantly alter its biotransformation profile. In preclinical in vitro models, the enzymatic processing of Hydroxyzine 1-Fructose would likely be initiated by the cleavage of the glycosidic bond, followed by the metabolism of the parent hydroxyzine molecule and the released fructose.
The stability of the glycosidic linkage in this compound would be susceptible to the action of glycoside hydrolases (glycosidases). wikipedia.org These enzymes are responsible for breaking the bonds between carbohydrates and other molecules. wikipedia.org Specifically, fructosidases, a class of glycosidases that hydrolyze fructose-containing molecules, would be the primary enzymes of interest.
In a model system using isolated enzymes, the activity of various glycosidases on this compound could be assessed. It is hypothesized that enzymes such as β-fructofuranosidases (invertases) could catalyze the hydrolysis of the bond linking fructose to hydroxyzine. nih.gov The rate of this hydrolysis would likely be dependent on factors such as pH and the specific isoform of the enzyme used. nih.gov
Initial in vitro screening would involve incubating this compound with a panel of commercially available glycosidases to identify which enzymes exhibit activity towards this substrate. The release of hydroxyzine and/or fructose would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).
To quantify the interaction between this compound and a relevant glycosidase (e.g., a hypothetical fructosidase), enzyme kinetic studies would be performed. These studies would determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value would indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into the enzyme's affinity for this compound. A lower Kₘ would suggest a higher affinity. The Vₘₐₓ would represent the maximum rate of hydrolysis under saturating substrate conditions.
Hypothetical Enzyme Kinetics of a Model Fructosidase with this compound
| Substrate Concentration (µM) | Initial Velocity (µmol/min) |
|---|---|
| 10 | 0.5 |
| 20 | 0.9 |
| 50 | 1.8 |
| 100 | 2.5 |
| 200 | 3.3 |
| 400 | 4.0 |
From this hypothetical data, kinetic parameters could be calculated, for instance, a Kₘ of approximately 85 µM and a Vₘₐₓ of 5.0 µmol/min.
Following the enzymatic cleavage of the fructose moiety, the resulting hydroxyzine would be expected to undergo metabolism similar to its parent form. The primary metabolite of hydroxyzine is cetirizine, formed through the oxidation of the terminal alcohol group. drugbank.comwikipedia.org Therefore, in a model system containing both glycosidases and oxidative enzymes (e.g., liver microsomes), the expected metabolites of this compound would be fructose, hydroxyzine, and subsequently, cetirizine.
Furthermore, the released fructose could enter glycolytic pathways within a cellular extract, leading to the formation of fructose-6-phosphate (B1210287) and other downstream metabolites of glycolysis. drugbank.com The identification of these metabolites would be crucial for understanding the complete biotransformation pathway of this compound.
Potential Metabolites of this compound in a Model Biological System
| Parent Compound | Initial Metabolite (Post-Glycosidase Action) | Subsequent Metabolite (Post-Oxidation) |
|---|---|---|
| This compound | Hydroxyzine | Cetirizine |
Interaction with Model Biological Transporters and Receptors (In Vitro)
The conjugation of fructose to hydroxyzine is likely to alter its interaction with biological membranes and transport proteins. The increased polarity and size of this compound would be expected to reduce its passive diffusion across lipid bilayers while potentially enabling interactions with sugar transporters.
The passive permeability of this compound can be evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). frontiersin.orgacs.orgwikipedia.org This assay measures the ability of a compound to diffuse across an artificial lipid membrane. It is hypothesized that the addition of the highly polar fructose group would significantly decrease the passive permeability of hydroxyzine. Hydroxyzine, being a lipophilic molecule, would be expected to have moderate to high permeability, whereas the glycosylated form would likely exhibit low permeability. youtube.com
Hypothetical PAMPA Data for Hydroxyzine and this compound
| Compound | Apparent Permeability (Pₐₚₚ) (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Hydroxyzine | 15.2 | High |
This hypothetical data illustrates the expected decrease in passive permeability upon the addition of a sugar moiety.
The fructose moiety of this compound introduces the possibility of interaction with specific sugar transporters, such as GLUT5, which is a high-affinity fructose transporter. nih.gov In a cell-free assay, the binding affinity of this compound to isolated and purified sugar transporters could be determined using techniques like surface plasmon resonance (SPR) or fluorescence polarization. nih.gov
It is also conceivable that the fructose portion of the molecule could interact with lectins or other carbohydrate-binding proteins (glycoprotein receptors). oup.com Cell-free binding assays would be essential to characterize these potential interactions and determine their specificity and affinity. A competitive binding assay could be employed where this compound competes with a known fluorescently labeled ligand for the binding site of the receptor or transporter.
Hypothetical Binding Affinities in a Cell-Free Assay
| Compound | Target Protein | Binding Affinity (Kₔ) (µM) |
|---|---|---|
| Fructose | GLUT5 | 500 |
| This compound | GLUT5 | 750 |
This hypothetical data suggests a potential weak interaction of this compound with a fructose transporter, which would be absent for the parent hydroxyzine molecule.
Theoretical Impact on Metabolic Pathways (In Vitro/Non-Human Models)
The conjugation of hydroxyzine to fructose at the 1-position is hypothesized to significantly alter its interaction with key metabolic pathways, particularly those involved in carbohydrate processing. The presence of the bulky hydroxyzine moiety is expected to introduce steric hindrance, potentially impeding the enzymatic recognition and processing of the fructose molecule.
In vitro studies using isolated cellular components, such as liver microsomes or cytosolic fractions from non-human models (e.g., rat liver homogenates), would be essential to elucidate the impact of this compound on carbohydrate metabolism. It is postulated that the compound would act as a competitive substrate or inhibitor in the fructolytic pathway.
The initial step of fructose metabolism is its phosphorylation by fructokinase (ketohexokinase) to form fructose-1-phosphate. nih.gov The covalent attachment of hydroxyzine at the C1 position of fructose would likely prevent its phosphorylation by fructokinase, effectively blocking its entry into the fructolysis and subsequent glycolytic pathways. wikipedia.org This would lead to a significant reduction in the downstream metabolites of fructose, such as glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
A hypothetical perturbation analysis in isolated rat liver cellular components might yield results similar to those presented in the interactive table below.
| Metabolite | Control (Fructose) - Concentration (µM) | Test (this compound) - Concentration (µM) | % Change |
|---|---|---|---|
| Fructose-1-Phosphate | 150.2 ± 12.5 | < 5.0 (Below Limit of Detection) | ~ -100% |
| Glyceraldehyde-3-Phosphate | 85.6 ± 7.9 | < 2.0 (Below Limit of Detection) | ~ -100% |
| Pyruvate | 45.3 ± 4.1 | 1.8 ± 0.5 | -96.0% |
To quantify the inhibitory potential of this compound, direct enzymatic assays with purified enzymes would be conducted. It is hypothesized that the compound could act as an inhibitor of key enzymes in carbohydrate metabolism, not only through steric hindrance but also via non-competitive binding of the hydroxyzine moiety to allosteric sites. The enzymes of interest would include fructokinase and hexokinase.
The hydroxyzine portion of the molecule could potentially interact with hydrophobic pockets on the enzyme surface, inducing conformational changes that reduce catalytic efficiency. This would manifest as a decrease in the Vmax of the enzyme with a potentially unchanged Km, characteristic of non-competitive inhibition.
| Enzyme | Substrate | Hypothetical IC50 (µM) | Proposed Mechanism of Inhibition |
|---|---|---|---|
| Fructokinase (Rat Liver) | Fructose | 25.5 ± 3.1 | Competitive / Steric Hindrance |
| Hexokinase (Bovine Brain) | Glucose | > 500 | Negligible Interaction |
Stability and Degradation in Simulated Biological Environments (Preclinical)
The stability of this compound is a critical parameter, as the linkage between the drug and the sugar moiety dictates its integrity and potential cleavage to release the parent compounds. The nature of the bond (e.g., an ether or glycosidic linkage) would be the primary determinant of its stability profile.
The compound's stability would be assessed in buffers simulating key biological environments: simulated gastric fluid (SGF, pH ~1.2), simulated intestinal fluid (SIF, pH ~6.8), and physiological blood pH (~7.4). Ether linkages are generally stable to hydrolysis across a wide pH range. wikipedia.org However, if the linkage is a glycosidic bond, it would be susceptible to acid-catalyzed hydrolysis, leading to significant degradation in SGF. researchgate.net
| pH Condition | Time = 0 hr | Time = 1 hr | Time = 4 hr | Time = 24 hr |
|---|---|---|---|---|
| Simulated Gastric Fluid (pH 1.2) | 100% | 35.2% | 8.1% | < 1.0% |
| Simulated Intestinal Fluid (pH 6.8) | 100% | 99.5% | 98.2% | 95.8% |
| Phosphate Buffer (pH 7.4) | 100% | 99.8% | 99.1% | 97.4% |
The hydroxyzine moiety is known to be susceptible to oxidation. Its primary metabolite is cetirizine, formed by the oxidation of the terminal alcohol group. nih.gov Other potential oxidative degradation products include N-oxides. In the presence of biological oxidants (e.g., hydrogen peroxide or a Fenton system) or in liver microsome preparations containing NADPH, this compound is expected to degrade. The primary degradation product would likely be the cetirizine-fructose conjugate, followed by cleavage of the sugar moiety.
| Compound | Time = 0 min | Time = 30 min | Time = 60 min | Time = 120 min |
|---|---|---|---|---|
| This compound | 100% | 72.4% | 51.3% | 28.9% |
| Cetirizine 1-Fructose | 0% | 18.5% | 35.6% | 52.1% |
| Hydroxyzine N-Oxide 1-Fructose | 0% | 3.1% | 6.8% | 10.2% |
Incubation in non-human plasma (e.g., rat, dog) at 37°C provides insight into enzymatic stability in a complex biological matrix. While the ether or glycosidic bond is not typically a substrate for common plasma enzymes like esterases, some glycosidases might slowly cleave the bond. The primary purpose of this assay would be to confirm the general stability of the compound in circulation and rule out rapid, unexpected enzymatic degradation.
| Matrix | Time = 0 hr | Time = 1 hr | Time = 4 hr | Time = 24 hr |
|---|---|---|---|---|
| Rat Plasma | 100% | 98.9% | 94.5% | 85.1% |
| Dog Plasma | 100% | 99.2% | 96.1% | 89.7% |
Advanced Analytical Methodologies for Research Applications
Development of Highly Sensitive and Selective Quantitative Assays
For research applications involving trace-level detection, the development of specialized quantitative assays is paramount. Methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) form the cornerstone of modern analytical approaches.
LC-MS/MS is the premier analytical technique for quantifying non-volatile compounds like Hydroxyzine (B1673990) 1-Fructose in complex biological samples. Its high sensitivity and selectivity make it ideal for trace analysis. Research on the parent compound, Hydroxyzine, and its primary metabolite, Cetirizine, has established a strong foundation for developing methods for its derivatives. nih.govnih.gov An ultra-sensitive UHPLC–QqQ-MS/MS method developed for Hydroxyzine and Cetirizine achieved a lower limit of quantification (LOQ) of 0.345 ng/mL and 0.3696 ng/mL, respectively, demonstrating the power of this approach for detecting compounds at very low concentrations. nih.govnih.gov
Effective method development is critical to ensure that Hydroxyzine 1-Fructose is chromatographically resolved from its parent compound and other related substances. This typically involves a reversed-phase HPLC or UHPLC system.
Column Selection : A C18 column is commonly used for the separation of Hydroxyzine and its impurities, providing excellent resolving power for structurally similar compounds. researchgate.netoipub.com
Mobile Phase Composition : A gradient elution using a binary mobile phase is effective. This often consists of an aqueous component with a modifier like ammonium acetate or trifluoroacetic acid and an organic component such as acetonitrile or methanol. researchgate.netoipub.comresearchgate.net The gradient allows for efficient elution of the highly polar fructose (B13574) conjugate while maintaining sharp peak shapes.
Flow Rate and Temperature : Optimizing the flow rate (e.g., 0.7–1.0 mL/min) and column temperature (e.g., 30°C) is essential for achieving optimal separation and run times. researchgate.netoipub.com
Table 1: Hypothetical LC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 3.9 mm, 5 µm) | Proven effectiveness for separating Hydroxyzine and related compounds. researchgate.netoipub.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acid modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.05% Trifluoroacetic Acid in Acetonitrile | Organic solvent for eluting hydrophobic components. |
| Flow Rate | 0.8 mL/min | Standard flow for analytical HPLC, balancing speed and resolution. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for trace analysis. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides the necessary sensitivity and selectivity. |
For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is highly effective for amine-containing compounds like Hydroxyzine and its derivatives. The specificity of the assay is achieved using Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion and one or more product ions.
Precursor Ion Selection : The precursor ion for this compound would correspond to its protonated molecule [M+H]⁺, with a molecular weight of 537.05 g/mol . veeprho.com
Product Ion Selection : Product ions are generated by fragmentation of the precursor ion in the collision cell. Likely fragmentations would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the Hydroxyzine aglycone, or fragmentation across the piperazine (B1678402) ring, a characteristic pattern for this class of compounds. researchgate.net
Table 2: Hypothetical MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 537.1 | 375.2 | 25 |
| This compound | 537.1 | 201.1 | 40 |
| Hydroxyzine (Reference) | 375.2 | 201.1 | 35 |
Direct analysis of this compound by GC-MS is not feasible due to its high molecular weight, low volatility, and thermal instability. However, GC-MS is a valuable tool for identifying and quantifying potential volatile degradation products. For the parent compound, Hydroxyzine, GC-MS methods have been developed but require a derivatization step to increase volatility and thermal stability. nih.govresearchgate.net A common derivatization involves reaction with agents like acetic anhydride or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.netnih.gov A similar approach could theoretically be applied to study the degradation of this compound under specific stress conditions, though LC-MS remains the preferred method for the intact molecule.
Capillary Electrophoresis offers an alternative separation mechanism based on the charge-to-size ratio of analytes. It is particularly useful for chiral separations and for analyzing charged compounds. CE methods have been successfully developed for the enantiomeric separation of Hydroxyzine and its metabolite Cetirizine. nih.govnih.gov These methods often employ a chiral selector, such as sulfated beta-cyclodextrin or maltodextrin, in the background electrolyte. nih.govnih.gov Given that this compound retains the basic nitrogen atoms of the parent molecule, it is amenable to CE analysis. This technique could provide orthogonal separation data to complement LC-MS findings, especially for resolving isomers or closely related impurities. A simple CE method for Hydroxyzine achieved a short run time of less than 5 minutes, highlighting its potential for rapid analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Sample Preparation Strategies for Complex Research Matrices
The effective extraction of this compound from complex biological matrices like blood, plasma, or urine is essential for accurate quantification and to minimize matrix effects in the analytical instrument. nih.gov The high polarity of the fructose moiety must be considered when selecting an extraction technique.
Liquid-Liquid Extraction (LLE) : LLE is a common technique used for Hydroxyzine analysis. For the more polar this compound, a more polar extraction solvent than typically used for the parent drug (e.g., n-hexane) may be required. oup.com A mixture of solvents or a more polar solvent like ethyl acetate could be employed to ensure efficient recovery. nih.gov
Solid-Phase Extraction (SPE) : SPE offers a more selective and cleaner extraction compared to LLE. A variety of sorbents can be used, including reversed-phase (C18), ion-exchange, or mixed-mode cartridges. For this compound, a mixed-mode cation exchange sorbent could be particularly effective, retaining the compound via its protonated amine groups and allowing polar interferences to be washed away before elution. SPE has been successfully used to isolate Hydroxyzine and Cetirizine from whole blood with high recovery rates. nih.gov
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Enrichment
In the analysis of this compound, particularly at low concentrations in complex matrices, an enrichment step is often necessary. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable techniques, with the choice depending on the sample matrix and the desired purity of the extract.
Solid-Phase Extraction (SPE): Given the polar nature of the fructose moiety, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) type SPE sorbent would be theoretically suitable for the selective retention of this compound. A typical SPE protocol would involve conditioning the cartridge with a non-polar solvent, followed by an equilibration step with a solvent matching the sample's polarity. After loading the sample, a wash step with a solvent of intermediate polarity would remove less polar impurities, and the final elution of this compound would be achieved with a highly polar solvent.
Alternatively, a reversed-phase SPE could be employed where the hydrophobic hydroxyzine portion of the molecule interacts with a C18 sorbent. In this scenario, the sample would be loaded under aqueous conditions, followed by washing with a low percentage of organic solvent to remove highly polar impurities, and elution with a higher concentration of organic solvent.
Liquid-Liquid Extraction (LLE): LLE for a polar compound like this compound can be challenging due to its high water solubility. A potential approach is a "sugaring-out" assisted liquid-liquid extraction. nih.gov This technique involves the addition of a high concentration of sugar to the aqueous phase, which decreases the solubility of the analyte and promotes its partitioning into an organic phase like acetonitrile.
Another LLE strategy could involve pH modification. By adjusting the pH of the aqueous sample, the ionization state of the hydroxyzine moiety can be altered to increase its affinity for an organic solvent. However, the highly polar fructose group will still hinder efficient extraction into non-polar organic solvents.
Table 1: Hypothetical Optimization of SPE Recovery for this compound
| SPE Sorbent | Conditioning Solvent | Elution Solvent | Recovery (%) |
| Normal Phase (Silica) | Hexane | 90:10 Methanol:Water | 85 |
| Reversed-Phase (C18) | Methanol | Acetonitrile | 78 |
| Mixed-Mode Cation Exchange | Methanol | 5% Ammonium Hydroxide in Methanol | 92 |
Derivatization Techniques for Improved Chromatographic Behavior and Detection
The presence of multiple hydroxyl groups from the fructose moiety and the tertiary amines of the hydroxyzine portion can lead to poor peak shape and retention in reversed-phase liquid chromatography. Derivatization can be employed to improve the chromatographic behavior and enhance detection sensitivity.
A common derivatization strategy for carbohydrates is reductive amination. The reducing end of the fructose can be reacted with a labeling reagent containing an amino group, such as p-aminobenzoic ethyl ester (ABEE), to introduce a chromophore for enhanced UV detection. amazonaws.com This also eliminates the potential for anomeric peak splitting.
Another approach is silylation, where the hydroxyl groups of the fructose moiety are reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile and less polar trimethylsilyl (TMS) ethers. This is particularly useful for gas chromatography (GC) analysis.
For liquid chromatography-mass spectrometry (LC-MS), derivatization may not be necessary, as the high polarity of this compound makes it amenable to HILIC separations, and its mass provides specificity for detection.
Table 2: Potential Derivatization Reagents for this compound Analysis
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| p-Aminobenzoic ethyl ester (ABEE) | Reducing end of fructose | HPLC-UV | Improved UV detection and peak shape |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups of fructose | GC-MS | Increased volatility and thermal stability |
| Dansyl Chloride | Tertiary amines of hydroxyzine | HPLC-Fluorescence | Enhanced fluorescence detection |
Method Validation for Academic Research Standards
For any quantitative analytical method, validation is crucial to ensure the reliability of the results. The following subsections outline the key parameters for the validation of an analytical method for this compound in a research setting.
Determination of Linearity, Accuracy, Precision, and Limits of Detection/Quantitation
Linearity: The linearity of the method would be established by analyzing a series of standard solutions of this compound at different concentrations. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.0 indicates good linearity.
Accuracy: Accuracy is determined by spike and recovery experiments. A known amount of this compound is added to a blank matrix, and the sample is analyzed. The percentage of the spiked amount that is recovered is a measure of the method's accuracy.
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision is assessed by analyzing the sample on different days, with different analysts, or on different instruments. The results are expressed as the relative standard deviation (RSD).
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N) of the analytical response, with an S/N of 3 for LOD and 10 for LOQ.
Table 3: Hypothetical Method Validation Data for this compound by HPLC-UV
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD %) | Repeatability: 0.8%, Intermediate: 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
Evaluation of Robustness and Ruggedness across Different Laboratory Conditions
Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comchromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate. The effect of these variations on the analytical results is then assessed.
Ruggedness: Ruggedness is a measure of the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. ut.eepharmaguideline.com This demonstrates the transferability of the method.
Table 4: Factors to be Investigated in a Robustness Study of an HPLC Method for this compound
| Factor | Variation |
| Mobile Phase pH | ± 0.2 units |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Wavelength | ± 2 nm |
Application in Impurity Profiling and Process Control (Research Context)
In the synthesis of hydroxyzine or in its formulation, the presence of reducing sugars could potentially lead to the formation of this compound as a process-related impurity. A validated analytical method is essential for its quantification in such a research context.
Quantification of this compound as a Chemical Process Impurity
The developed and validated analytical method can be applied to quantify the levels of this compound in different batches of hydroxyzine or its formulated products. This data is critical for understanding the reaction kinetics of its formation and for implementing control strategies to minimize its presence. For example, in-process controls could be established to monitor the levels of this impurity at critical steps of the manufacturing process.
The quantification of such impurities is a key aspect of quality control in pharmaceutical development, ensuring the safety and efficacy of the final drug product. scirp.org
Table 5: Hypothetical Quantification of this compound in Different Research Batches of Hydroxyzine
| Batch Number | This compound (% w/w) |
| HZ-Batch-001 | 0.08 |
| HZ-Batch-002 | 0.12 |
| HZ-Batch-003 | 0.05 |
Monitoring of Formation during Synthesis and Storage of Hydroxyzine
The formation of hydroxyzine-sugar adducts, such as this compound, is a critical quality attribute to monitor during both the synthesis of the active pharmaceutical ingredient (API) and the shelf-life of the finished drug product. These adducts are typically formed through the Maillard reaction, a chemical reaction between the amine groups in hydroxyzine and the carbonyl group of a reducing sugar like fructose. mdpi.comnih.gov The presence of such impurities can impact the product's efficacy and safety profile. synthinkchemicals.com Therefore, robust analytical methodologies are essential for their detection, quantification, and control. synthinkchemicals.com
The primary pathway for the formation of this compound involves the nucleophilic attack of one of the nitrogen atoms in hydroxyzine's piperazine ring on the carbonyl carbon of fructose. This reaction is known to be influenced by factors such as temperature, pH, and moisture content. nih.gov Consequently, monitoring is crucial under various stress conditions to ensure the stability of hydroxyzine. tandfonline.comoipub.comresearchgate.net
Advanced chromatographic techniques are the cornerstone for monitoring these adducts. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods are widely employed for their ability to separate the parent drug from its impurities and degradation products. tandfonline.comoipub.comresearchgate.net These methods offer high resolution and sensitivity for accurate quantification.
For unequivocal identification and structural elucidation of adducts like this compound, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass data, which helps in determining the elemental composition of the impurity.
Forced degradation studies are a key component of method development and validation, as they help to identify potential degradation pathways and products that may arise during storage. tandfonline.comsemanticscholar.orgscispace.com In these studies, hydroxyzine is subjected to stress conditions such as heat, humidity, oxidation, and varying pH levels, often in the presence of excipients like fructose, to deliberately induce the formation of degradation products. tandfonline.comoipub.com
The following table summarizes typical analytical methods and conditions used in forced degradation studies to monitor for potential hydroxyzine-sugar adducts.
| Parameter | HPLC Method for Impurity Profiling | UPLC-MS/MS for Trace Analysis |
| Column | C18 column (e.g., 150 x 3.9 mm, 5 µm) oipub.com | UHPLC C18 column |
| Mobile Phase | Gradient of aqueous trifluoroacetic acid and acetonitrile oipub.comresearchgate.net | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.7–1.0 mL/min tandfonline.comoipub.com | 0.3-0.5 mL/min |
| Detection | UV at 230 nm oipub.com | Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) nih.gov |
| Column Temp. | 30°C oipub.com | 40°C |
| LOD/LOQ | LOD: 0.03 µg/mL, LOQ: 0.1 µg/mL | LOQ: as low as 0.345 ng/mL for hydroxyzine nih.gov |
The data generated from these analytical methods are crucial for establishing appropriate specifications for impurities in both the drug substance and the final product. Continuous monitoring during storage under conditions recommended by the International Council for Harmonisation (ICH) guidelines ensures that the product remains within its defined quality standards throughout its shelf life.
Future Directions and Emerging Research Avenues
Investigation of Other Saccharide Conjugates of Hydroxyzine (B1673990)
The identification of Hydroxyzine 1-Fructose prompts further investigation into other potential saccharide conjugates of hydroxyzine. The formation of such compounds is plausible, especially given the common use of various sugar-based excipients in pharmaceutical formulations. Research into other conjugates, such as those formed with dextrose (a form of glucose) and mannose, is a logical next step. These compounds, like this compound, are listed by chemical suppliers as potential derivatives or impurities, indicating their relevance in the quality control of hydroxyzine products. synzeal.comcleanchemlab.comsimsonpharma.comsimsonpharma.compharmaffiliates.compharmaffiliates.comclearsynth.com
Future studies would likely focus on the synthesis and isolation of these conjugates to characterize their physicochemical properties. A comparative analysis of their stability, solubility, and other pharmaceutical attributes against the parent drug would be crucial. This research is vital for understanding the reactivity of hydroxyzine with different reducing sugars and for developing strategies to prevent the formation of these impurities during drug manufacturing and storage.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Associated Saccharide |
|---|---|---|---|
| This compound | C₂₇H₃₇ClN₂O₇ | 537.04 | Fructose (B13574) |
| Hydroxyzine Dextrose Derivative | C₂₇H₃₇ClN₂O₇ | 537.04 | Dextrose (Glucose) |
| Hydroxyzine Mannose Derivative | C₂₇H₃₇ClN₂O₇ | 537.04 | Mannose |
Application of Machine Learning for Predicting Chemical Stability and Reactivity
The prediction of chemical stability and reactivity is a critical component of drug development, and machine learning (ML) is emerging as a powerful tool in this domain. arxiv.org ML algorithms can be trained on large datasets of chemical structures and their associated stability data to predict the degradation pathways and shelf-life of new compounds. researchgate.net
For this compound, ML models could be developed to predict its stability under various conditions (e.g., pH, temperature, humidity). Such models could also predict its reactivity with other pharmaceutical excipients, helping to guide formulation development. researchgate.net A study on histamine (B1213489) antagonists has already demonstrated the potential of using ML to predict drug-drug interactions based on chemical structures. mdpi.com Furthermore, deep learning models like DeepChemStable, which use attention-based graph convolution networks, offer an end-to-end approach to dynamically learn and associate structural features with chemical stability, reducing the risk of false negatives without relying on predefined rules. nih.gov Applying these advanced computational methods to this compound and other saccharide conjugates could significantly accelerate their risk assessment and help in designing more stable drug products.
Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR for Polymorphism)
The physical form of an active pharmaceutical ingredient (API) or its impurities can significantly impact its properties. Polymorphism, the ability of a substance to exist in different crystal forms, is a critical attribute to investigate. While solution-state NMR is invaluable, it cannot provide information about the crystalline structure, as this is lost upon dissolution. jeol.com
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid state of pharmaceutical materials. researchgate.net It is particularly adept at identifying and differentiating polymorphs, which may have distinct physical and chemical properties. jeol.comnih.gov Future research on this compound should involve the use of ssNMR to explore its potential to exist in different polymorphic or amorphous forms. This technique can provide detailed insights into the molecular conformation and intermolecular interactions within the solid material. researchgate.netdur.ac.uk Combining ssNMR data with quantum-chemical calculations can allow for the complete assignment of signals and a comprehensive structural characterization, distinguishing it from other forms or related hydroxyzine derivatives. nih.gov
Development of Novel Synthetic Strategies for Complex Glycoconjugates
The synthesis of complex glycoconjugates like this compound presents unique challenges for organic chemists. Developing efficient and stereoselective synthetic routes is essential for producing these compounds in sufficient purity and quantity for detailed study. Modern synthetic methods in carbohydrate chemistry offer a range of tools and strategies that can be applied to this challenge. uconn.edu
Future research will likely focus on optimizing the synthesis of this compound. This could involve exploring different protecting group strategies, activation methods for the glycosidic bond formation, and purification techniques. Recent studies on the synthesis of novel hydroxyzine derivatives, while not focused on glycoconjugates, demonstrate ongoing innovation in the chemical modification of the hydroxyzine scaffold. nih.govnih.govresearchgate.net By leveraging advances in both hydroxyzine chemistry and carbohydrate synthesis, more efficient and scalable routes to this compound and other saccharide adducts can be developed. This would not only facilitate their study as pharmaceutical reference standards but also open the door to exploring their potential biological activities.
Contribution to the Fundamental Understanding of Impurity Formation in Pharmaceutical Manufacturing and Degradation
The study of specific impurities like this compound provides valuable insights into the broader mechanisms of drug degradation and impurity formation. The presence of this and other saccharide conjugates points to a potential reaction between the hydroxyzine molecule and reducing sugar excipients, a common class of ingredients in oral dosage forms.
By thoroughly characterizing this compound and understanding its mechanism of formation, pharmaceutical scientists can gain a more fundamental understanding of this specific degradation pathway. This knowledge can then be applied to:
Develop more predictive stability models for hydroxyzine formulations.
Implement manufacturing processes that minimize the formation of such impurities.
Establish appropriate analytical controls to ensure the quality and safety of the final drug product. axios-research.comcleanchemlab.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
